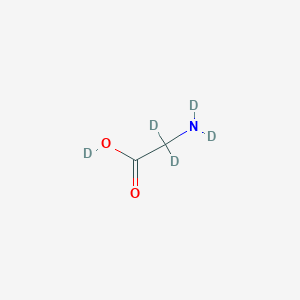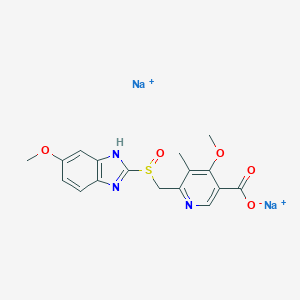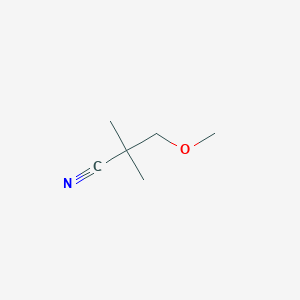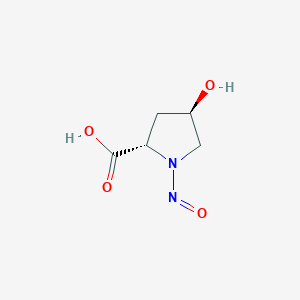
4-Amino-3,5-dimethylbenzenepropanol
説明
The study of compounds like "4-Amino-3,5-dimethylbenzenepropanol" involves understanding their synthesis, molecular structure, chemical reactions, and properties. These compounds often find relevance in various chemical research areas due to their unique structures and potential applications.
Synthesis Analysis
Compounds with similar complexity are typically synthesized through multi-step organic reactions, starting from simple precursors. For instance, the synthesis of complex molecules often involves the formation of specific functional groups, such as amino and hydroxyl groups, through reactions like amination and reduction (Józefowicz et al., 2007).
Molecular Structure Analysis
The molecular structure of these compounds is determined using techniques such as X-ray crystallography and NMR spectroscopy. These methods provide insights into the arrangement of atoms and the stereochemistry of the molecule, crucial for understanding its reactivity and properties (Mnguni & Lemmerer, 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves interactions with various reagents, leading to a wide range of reactions, including substitution and addition reactions. These reactions can significantly alter the compound's properties and potential applications (Smith et al., 2007).
Physical Properties Analysis
Physical properties like melting point, boiling point, solubility, and crystallinity can be influenced by the molecular structure. For example, the presence of specific functional groups and the molecule's overall polarity affect these properties significantly.
Chemical Properties Analysis
Chemical properties such as acidity, basicity, reactivity towards acids or bases, and stability under various conditions are defined by the functional groups present in the molecule and its electronic structure. Computational methods, such as density functional theory (DFT), are often used to predict these properties and understand the molecule's behavior in chemical reactions (Ramazani et al., 2019).
将来の方向性
特性
IUPAC Name |
3-(4-amino-3,5-dimethylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-6-10(4-3-5-13)7-9(2)11(8)12/h6-7,13H,3-5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLHJKXYRQTXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625888 | |
| Record name | 3-(4-Amino-3,5-dimethylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5-dimethylbenzenepropanol | |
CAS RN |
454476-59-6 | |
| Record name | 3-(4-Amino-3,5-dimethylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

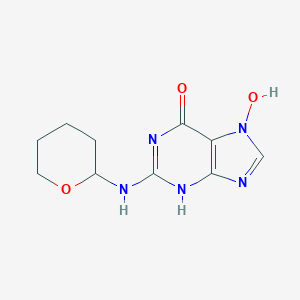
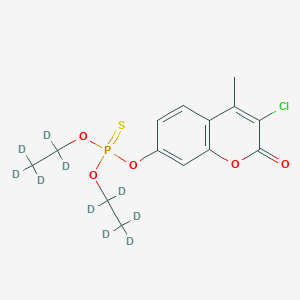
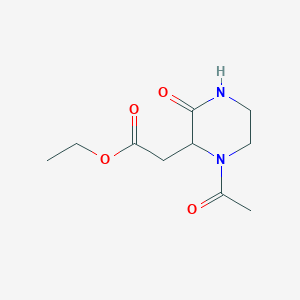
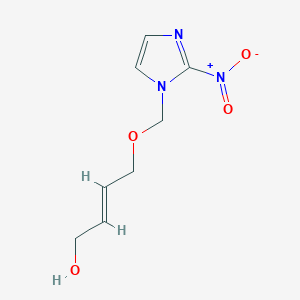
![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)


